(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid
Description
(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid (CAS: 1217978-04-5) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g/mol. It features a 4-bromophenyl substituent at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 3-position. The compound is synthesized as a racemic mixture (rac-) and is characterized by a purity of ≥95% . Its stereochemistry and bromine substituent make it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry, particularly in enzyme inhibition or receptor binding studies.
Properties
IUPAC Name |
(3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAATEOPXCAIIN-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Bromophenyl Group: This step often involves a substitution reaction where a bromophenyl group is introduced to the pyrrolidine ring.
Formation of the Carboxylic Acid Group: This can be achieved through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of phenyl-substituted pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1.1. Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or target specificity. Research indicates that derivatives of pyrrolidine compounds often exhibit potent activity against various diseases, including cancer and neurological disorders.
1.2. Neuropharmacology
Studies have shown that pyrrolidine derivatives can act on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The bromophenyl group may enhance binding affinity or selectivity for specific receptor subtypes, making it a candidate for further exploration in neuropharmacological applications.
2.1. Asymmetric Synthesis
The chiral centers in (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid make it an important building block in asymmetric synthesis. Its unique stereochemistry allows chemists to create complex molecules with high enantiomeric purity, which is crucial in the synthesis of biologically active compounds.
2.2. Reaction Mechanisms
Research into the reaction mechanisms involving this compound has revealed its potential as a reagent in various organic transformations. For instance, it can participate in nucleophilic substitutions and cyclization reactions, leading to the formation of more complex molecular architectures.
3.1. Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Its ability to modulate cellular pathways involved in proliferation and apoptosis positions it as a candidate for further investigation in cancer therapy.
3.2. Antidepressant Effects
Given its interaction with neurotransmitter systems, there is potential for this compound to be explored as an antidepressant agent. The modulation of serotonin and norepinephrine levels could lead to therapeutic effects similar to those observed with existing antidepressants.
Case Studies
Mechanism of Action
The mechanism of action of (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a crucial role in binding to these targets, while the pyrrolidine ring and carboxylic acid group contribute to the overall stability and activity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-bromophenyl group distinguishes this compound from analogs with other aryl or heteroaryl substituents. Key comparisons include:
Table 1: Substituent and Physicochemical Properties
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine (e.g., 2,5-dichlorophenyl analog) may influence binding affinity in biological targets .
- Heterocyclic Substituents : The 3-pyridyl analog (355 g/mol) introduces nitrogen, enabling hydrogen bonding or coordination with metal ions in enzymes .
Stereochemical and Functional Group Modifications
Stereochemistry
The (3R,4S) configuration is critical for activity in some contexts. For example, trans-AOMPC ((3R,4S)-4-amino-5-oxo-pyrrolidine-3-carboxylic acid) forms a helical structure dependent on stereochemistry, highlighting the role of configuration in supramolecular assembly .
Ureido and Carbamate Derivatives
Several analogs feature ureido or Boc-protected groups:
- Boc-Protected Analogs : E.g., (±)-trans-N-Boc-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid (MW 370.24 g/mol) is used in peptide synthesis to protect the amine group during coupling reactions .
- Ureido Derivatives : Compounds like (±)-3-{[3-(4-ethoxyphenyl)ureido]methyl}-pyrrolidine-3-carboxylic acid (MW 451 g/mol) introduce hydrogen-bonding motifs, which can enhance target engagement .
Biological Activity
(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a bromophenyl group and a pyrrolidine ring, suggests potential interactions with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 270.126 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound's structure allows for diverse interactions with biological molecules, enhancing its potential as a therapeutic agent.
The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromophenyl group can participate in halogen bonding, which may enhance binding affinity to protein targets. The pyrrolidine ring mimics natural substrates, facilitating enzyme-substrate interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it has been reported to downregulate the expression of key activators in bacterial secretion systems, such as the Type III secretion system (T3SS) .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. In vitro assays demonstrated that it could protect neuronal cells from apoptosis induced by oxidative stress .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-negative bacteria .
Case Studies
- Inhibition of T3SS : A study evaluated the compound's effect on the T3SS in C. rodentium. At concentrations of 50 μM, it resulted in approximately 50% inhibition of secretion . This suggests potential applications in treating infections caused by pathogenic bacteria.
- Neuroprotective Study : In a model of oxidative stress-induced neuronal death, treatment with this compound significantly reduced cell death compared to controls. This positions the compound as a candidate for further exploration in neurodegenerative disease therapies .
Research Applications
The compound's unique properties make it valuable across various fields:
- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceuticals targeting neurological disorders.
- Biochemical Research : Employed in studies investigating enzyme mechanisms and protein-ligand interactions.
- Material Science : Potentially utilized in developing advanced materials due to its structural characteristics .
Comparative Analysis
The following table summarizes the biological activities and applications of this compound compared to similar compounds:
| Compound Name | Biological Activity | Applications |
|---|---|---|
| This compound | Enzyme inhibition, neuroprotection | Drug development, biochemical research |
| (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid | Enzyme inhibition | Medicinal chemistry, organic synthesis |
| Rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid | Protein folding studies | Pharmaceutical development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
